![molecular formula C4H6N2O B1586252 Prop-2-ynylurea CAS No. 5221-62-5](/img/structure/B1586252.png)
Prop-2-ynylurea
Overview
Description
Prop-2-ynylurea, also known as methyl 2-acetamido-3-propynylurea, is a small molecule that has many uses in scientific research. It is a versatile compound that can be used for a variety of applications, including synthesis, scientific research, and drug discovery. Prop-2-ynylurea is a relatively new compound and has been studied for its potential applications in the lab.
Scientific Research Applications
Synthesis of Epoxide-Fused Compounds
A novel application of prop-2-ynylurea derivatives is in the synthesis of epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles. These compounds are synthesized through a domino annulation reaction of prop-2-ynylsulfonium salts with sulfonyl-protected β-amino ketones, yielding a variety of structures in moderate to excellent yields .
Synthesis of (Prop-2-ynyloxy) Benzene Derivatives
Another application is the synthesis of (prop-2-ynyloxy) benzene and its derivatives. This process involves reacting differently substituted phenol and aniline derivatives with propargyl bromide in the presence of a K2CO3 base, resulting in good yields of the desired compounds .
Formation of N-prop-2-ynylbenzamide-2-acetic Acid
Prop-2-ynylamine, a compound related to prop-2-ynylurea, is used in the ring opening of isochromadiones to form N-prop-2-ynylbenzamide-2-acetic acid. This compound serves as an intermediate product in the formation of N-prop-2-ynylhomophthalimide .
Safety and Hazards
Mechanism of Action
Target of Action
Prop-2-ynylurea is a chemical compound that has been studied for its potential as an antiangiogenic agent and EGFR inhibitor . It appears to primarily target the Human ether-à-go-go-related gene 1 (hERG1) channels, which conduct the rapid delayed rectifier K+ current, I(Kr), an important determinant of action potential repolarization in mammals .
Mode of Action
It is known that it interacts with its targets, such as the herg1 channels, and potentially inhibits their function . This inhibition could lead to changes in the action potential repolarization, affecting the electrical activity of the cells.
Biochemical Pathways
Given its potential role as an egfr inhibitor , it may affect pathways related to cell growth and proliferation
Result of Action
It has been suggested that prop-2-ynylurea shows potential as an antiangiogenic agent and egfr inhibitor, with cytotoxicity comparable to erlotinib . This suggests that it may have effects on cell growth and proliferation.
properties
IUPAC Name |
prop-2-ynylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-2-3-6-4(5)7/h1H,3H2,(H3,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPYJRMMPVFEKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380405 | |
Record name | prop-2-ynylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prop-2-ynylurea | |
CAS RN |
5221-62-5 | |
Record name | prop-2-ynylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (prop-2-yn-1-yl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural insights can be gained from the study of N-(p-methylphenyl)-N-prop-2-ynylurea?
A1: The research paper "NH···CCH hydrogen bonds as part of cooperative networks: crystal structure of N-(p-methylphenyl)-N-prop-2-ynylurea" [] investigates the crystal structure of N-(p-methylphenyl)-N-prop-2-ynylurea, a derivative of Prop-2-ynylurea. The study reveals that this compound forms NH···CCH hydrogen bonds, contributing to cooperative networks within the crystal lattice. [] This structural information is crucial for understanding intermolecular interactions and can be further utilized for designing analogs with potentially enhanced binding affinities to biological targets.
Q2: How do Prop-2-ynylurea derivatives exhibit antiangiogenic activity?
A2: While the provided abstracts don't delve into specific mechanisms, the paper "Synthesis and evaluation of 1-(substituted)-3-prop-2-ynylureas as antiangiogenic agents." [] focuses on the synthesis and evaluation of various 1-(substituted)-3-prop-2-ynylurea derivatives for their antiangiogenic properties. This suggests that modifications at the 1-position of the Prop-2-ynylurea scaffold play a crucial role in modulating the antiangiogenic activity. Further research is needed to elucidate the precise molecular mechanisms of action for these compounds.
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